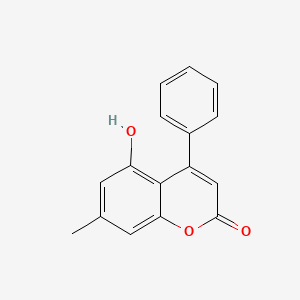

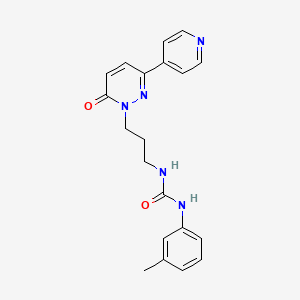

5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A new class of coumarin derivatives was synthesized via Williamson etherification reaction of 4-hydroxy-2H-chromen-2-one 33 or 7-hydroxy-2H-chromen-2-one 62 with alkyl halogenides 450 in the presence of potassium carbonate in DMF .Molecular Structure Analysis

The structure of a similar compound, argentum 5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one-6-sulfonate, was characterized by FT-IR, elemental analysis, and X-ray single-crystal diffraction . The 3D structure exhibits alternating organic and inorganic regions .Chemical Reactions Analysis

The synthesis methods of coumarin systems are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Scientific Research Applications

Antiviral Activity

Coumarin derivatives, including “5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one”, have been associated with antiviral activities . They have been tested for their potential to inhibit the replication of various viruses .

Antibacterial Activity

These compounds have also shown promising antibacterial properties . They have been used in the development of new antibacterial agents, potentially offering a solution to antibiotic resistance .

Anticancer Properties

Coumarin derivatives have been intensively screened for different biological properties, including anticancer activities . They have been tested against various types of cancer cells, showing potential as therapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory properties of coumarin derivatives make them potential candidates for the development of new anti-inflammatory drugs . They could be used in the treatment of conditions characterized by inflammation .

Antioxidant Activity

Coumarin derivatives have been found to possess antioxidant properties . This makes them potentially useful in combating oxidative stress, a key factor in many chronic diseases .

Use in Cosmetics and Perfumes

Coumarin derivatives are used in various industrial applications, including cosmetics and perfumes . Their unique aromatic properties make them valuable additives in these products .

Use in Drug Development

The unique properties of coumarin derivatives have led to their use in drug development . They are used as building blocks in the synthesis of complex drug molecules .

Use in Biomedical Research

Coumarin derivatives are used in biomedical research . They are used in the development of new diagnostic and therapeutic techniques .

Mechanism of Action

While the specific mechanism of action for “5-hydroxy-7-methyl-4-phenyl-2H-chromen-2-one” is not mentioned, coumarins have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Future Directions

properties

IUPAC Name |

5-hydroxy-7-methyl-4-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-7-13(17)16-12(11-5-3-2-4-6-11)9-15(18)19-14(16)8-10/h2-9,17H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTOFWXJINDTMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

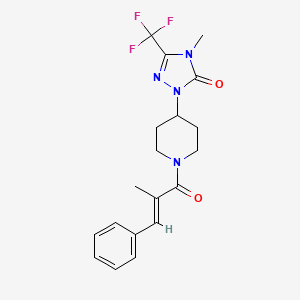

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)

![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2358050.png)

![5-Bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]furan-2-carboxamide](/img/structure/B2358053.png)

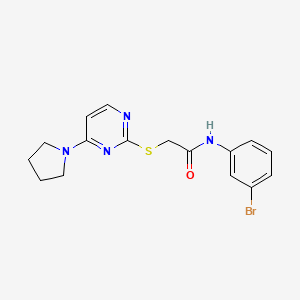

![N-benzyl-N-methyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358055.png)

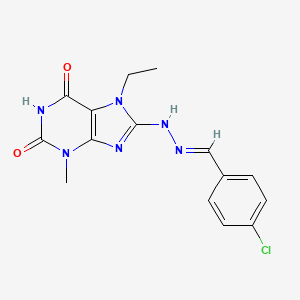

![N-(2,5-difluorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2358057.png)

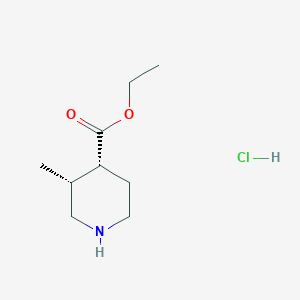

![Methyl 2-[6-chloro-4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetate](/img/structure/B2358058.png)

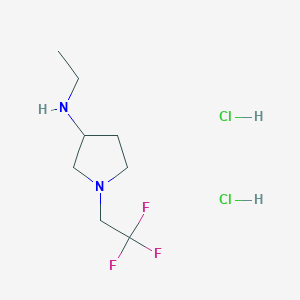

![N-{[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methyl}-N-methylprop-2-enamide](/img/structure/B2358061.png)